N-(3-Ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound primarily investigated for its interaction with the trace amine-associated receptor 1 (TAAR1). [] This G protein-coupled receptor is a target for researching the effects of methamphetamine and potential therapeutic interventions for substance use disorders. []
While a specific synthesis protocol for N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is not explicitly described in the provided papers, similar compounds utilizing sulfamoyl benzamide structures have been synthesized. [, ] These syntheses generally involve reacting a chlorosulfonylbenzoic acid derivative with an amine, such as morpholine, to form the sulfamoyl benzamide core. Subsequent modifications, such as the addition of the ethoxyphenyl group, can then be introduced through various coupling reactions.
N-(3-Ethoxyphenyl)-4-(morpholinosulfonyl)benzamide acts as a potent antagonist at TAAR1. [] By binding to TAAR1, it blocks the receptor's activation by agonists such as methamphetamine. This antagonism prevents downstream signaling cascades associated with TAAR1 activation, which can include the extracellular signal-regulated kinase (ERK) 1/2 pathway. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7